molecular formula C10H11FN2O2S B7548110 4-(4-Fluoro-2-nitrophenyl)thiomorpholine

4-(4-Fluoro-2-nitrophenyl)thiomorpholine

Cat. No.: B7548110
M. Wt: 242.27 g/mol
InChI Key: AMLCXLJXJRGNEX-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-nitrophenyl)thiomorpholine is an organic compound with the molecular formula C10H11FN2O2S It is a thiomorpholine derivative, characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-nitrophenyl)thiomorpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-nitrophenyl)thiomorpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 4-(4-Amino-2-nitrophenyl)thiomorpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluoro-2-nitrophenyl)thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-nitrophenyl)thiomorpholine depends on its specific application. For instance, in medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The presence of the fluorine and nitro groups can influence its binding affinity and selectivity towards molecular targets. The thiomorpholine ring can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-2-nitrophenyl)thiomorpholine is unique due to the combination of the fluorine and nitro groups on the phenyl ring, along with the thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-fluoro-2-nitrophenyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2S/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLCXLJXJRGNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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